2-Fluoro-5-methylaniline

Catalog No.
S706984
CAS No.
452-84-6
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-methylaniline

CAS Number

452-84-6

Product Name

2-Fluoro-5-methylaniline

IUPAC Name

2-fluoro-5-methylaniline

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3

InChI Key

QZUXMXZNVAJNSE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)N

Canonical SMILES

CC1=CC(=C(C=C1)F)N

Synthesis and Characterization:

2-Fluoro-5-methylaniline, also known as 6-Fluoro-m-toluidine, is an aromatic amine compound with the chemical formula C7H8FN. Its synthesis has been described in various scientific publications, often as an intermediate or precursor to other functional molecules. For instance, one study details its preparation through the diazotization of 2-fluoro-5-nitrotoluene followed by reduction with tin chloride [].

Potential Applications:

While there is limited information readily available on the specific scientific research applications of 2-Fluoro-5-methylaniline itself, its structural similarity to other aromatic amines suggests potential uses in various research areas:

  • Medicinal Chemistry: Aromatic amines are a diverse class of compounds with a wide range of biological activities. 2-Fluoro-5-methylaniline could be explored for its potential as a lead compound in drug discovery, particularly due to the presence of the fluorine atom which can influence the molecule's interaction with biological targets [].
  • Material Science: Aromatic amines are used in the synthesis of various polymers and functional materials. 2-Fluoro-5-methylaniline could be investigated for its potential role in the development of new materials with specific properties, such as conductivity or thermal stability [].
  • Organic Chemistry: Aromatic amines are valuable building blocks in organic synthesis. 2-Fluoro-5-methylaniline could be employed as a reactant or intermediate in the preparation of more complex molecules with desired functionalities [].

2-Fluoro-5-methylaniline is an organic compound with the molecular formula C7H8FNC_7H_8FN and a molecular weight of approximately 125.14 g/mol. It is classified as an aromatic amine, featuring a fluorine atom and a methyl group attached to an aniline structure. The compound is identified by its IUPAC name, 2-fluoro-5-methylaniline, and is known for its potential applications in various chemical syntheses and biological studies .

  • Electrophilic Aromatic Substitution: The presence of the fluorine atom and the methyl group allows for electrophilic substitution reactions, where other substituents can be introduced onto the aromatic ring.
  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles to form new compounds.
  • Oxidation and Reduction: This compound can undergo oxidation reactions to form nitroso or nitro derivatives, while reduction can convert it into various amines .

The biological activity of 2-fluoro-5-methylaniline has been studied in various contexts. It has been noted to exhibit toxicity when ingested or inhaled, causing skin irritation and acute toxicity effects . Its derivatives may also have pharmacological relevance, particularly in studies focused on enzyme interactions and metabolic pathways.

The synthesis of 2-fluoro-5-methylaniline can be achieved through several methods:

  • Direct Fluorination: This involves the introduction of a fluorine atom into the 2-position of methylaniline using fluorinating agents.
  • Nitration followed by Reduction: Nitration of 5-methylaniline followed by reduction can yield the desired fluorinated product.
  • Friedel-Crafts Reaction: Utilizing a Friedel-Crafts acylation followed by subsequent reactions can also produce this compound .

2-Fluoro-5-methylaniline finds applications in:

  • Chemical Synthesis: It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
  • Research: The compound is used in biological studies to explore its interaction with enzymes and other biomolecules.
  • Material Science: It may be incorporated into polymers or other materials for enhanced properties .

Studies on the interactions of 2-fluoro-5-methylaniline typically focus on its biochemical pathways and potential enzyme inhibition. Its derivatives are often investigated for their effects on various biological systems, including their role as inhibitors or activators in metabolic processes. Understanding these interactions is crucial for developing compounds with specific therapeutic effects .

Several compounds share structural similarities with 2-fluoro-5-methylaniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-FluoroanilineC6H6FNFluorine at the meta position; less steric hindrance.
4-FluoroanilineC6H6FNFluorine at the para position; different reactivity.
2-Methyl-4-fluoroanilineC7H8FNMethyl group at the 2-position; similar reactivity but different properties due to position change.
3-Methyl-2-fluoroanilineC7H8FNMethyl group at the 3-position; alters electronic properties significantly.

The uniqueness of 2-fluoro-5-methylaniline lies in its specific arrangement of substituents that influence its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.64%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

452-84-6

Wikipedia

2-Fluoro-5-methylaniline

Dates

Modify: 2023-08-15

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